2-(Hex-1-yn-1-yl)aniline
Overview
Description
2-(Hex-1-yn-1-yl)aniline is an organic compound with the molecular formula C12H15N It is a derivative of aniline, where the hydrogen atom at the ortho position is replaced by a hex-1-yn-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hex-1-yn-1-yl)aniline typically involves the reaction of aniline with a hex-1-yne derivative under specific conditions. One common method is the Sonogashira coupling reaction, which involves the palladium-catalyzed coupling of aniline with a terminal alkyne in the presence of a copper co-catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for higher yields and purity. The process includes rigorous control of reaction parameters such as temperature, pressure, and the concentration of reactants. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-(Hex-1-yn-1-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Reagents like bromine or nitric acid for halogenation and nitration reactions, respectively.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alkenes or alkanes.
Substitution: Halogenated or nitrated aniline derivatives.
Scientific Research Applications
2-(Hex-1-yn-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 2-(Hex-1-yn-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The alkyne group can participate in click chemistry reactions, forming stable triazole rings with azides. This property is exploited in bioconjugation and drug development. Additionally, the aromatic ring can undergo electrophilic substitution, allowing for further functionalization .
Comparison with Similar Compounds
Similar Compounds
- 2-(Hex-1-yn-1-yl)phenol
- 2-(Hex-1-yn-1-yl)benzaldehyde
- 2-(Hex-1-yn-1-yl)benzoic acid
Uniqueness
2-(Hex-1-yn-1-yl)aniline is unique due to the presence of both an alkyne group and an aniline moiety. This combination allows for diverse reactivity and functionalization possibilities, making it a versatile compound in synthetic chemistry. Compared to similar compounds, it offers a balance of aromatic stability and alkyne reactivity, which can be advantageous in various applications.
Properties
IUPAC Name |
2-hex-1-ynylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-3-4-5-8-11-9-6-7-10-12(11)13/h6-7,9-10H,2-4,13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNXIDADBPPXAP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC1=CC=CC=C1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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